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molecular formula C5H6ClNO4 B1141710 4-Chloro-2-methoxyimino-3-oxobutanoic acid CAS No. 111230-59-2

4-Chloro-2-methoxyimino-3-oxobutanoic acid

Cat. No. B1141710
M. Wt: 179.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US04845257

Procedure details

In 15 ml of acetonitrile was dissolved 725 mg of 2-methoxyimino-3-oxobutyric acid, followed by addition of 2.8 ml of triethylamine. Then, 2.5 ml of chlorotrimethylsilane was added dropwise with ice-cooling and the mixture was stirred at 20°-25° C. for 2 hours. After addition of 10 ml of xylene, the reaction mixture was concentrated under reduced pressure and the residue was suspended in 15 ml of tetrahydrofuran. The suspension was filtered in a nitrogen gas stream to remove insolubles. This filtrate containing trimethylsilyl 2-ethoxyimino-3-oxobutyrate trimethylsilyl enol ether (i.e. trimethylsilyl 2-methoxyimino-3-trimethylsilyloxy-3-butenoate) was cooled to -30° C. and 0.45 ml of sulfuryl chloride was added dropwise thereto. After the temperature of the mixture was increased to 20° C., the reaction mixture was concentrated under reduced pressure and the residue was diluted with 20 ml of water and stirred for 10 minutes for hydrolyzing the trimethylsilyl ester. Then, 2N aqueous sodium hydroxide solution was added dropwise to adjust the reaction mixture to pH 9.0. The reaction mixture was washed twice with 20 ml portions of methylene chloride and the aqueous layer was adjusted to pH 0.5 by dropwise addition of concentrated hydrochloric acid. The aqueous layer was saturated with sodium chloride and extracted 3 times with 20 ml portions of ether. The organic layers were combined, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The above procedure gave 4-chloro-2-methoxyimino-3-oxobutyric acid.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
2-methoxyimino-3-oxobutyric acid
Quantity
725 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([C:8](=[O:10])[CH3:9])[C:5]([OH:7])=[O:6].C(N(CC)CC)C.[Cl:18][Si](C)(C)C.C1(C)C(C)=CC=CC=1>C(#N)C>[Cl:18][CH2:9][C:8](=[O:10])[C:4](=[N:3][O:2][CH3:1])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
2-methoxyimino-3-oxobutyric acid
Quantity
725 mg
Type
reactant
Smiles
CON=C(C(=O)O)C(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20°-25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The suspension was filtered in a nitrogen gas stream
CUSTOM
Type
CUSTOM
Details
to remove insolubles
ADDITION
Type
ADDITION
Details
This filtrate containing trimethylsilyl 2-ethoxyimino-3-oxobutyrate trimethylsilyl enol ether (i.e. trimethylsilyl 2-methoxyimino-3-trimethylsilyloxy-3-butenoate)
ADDITION
Type
ADDITION
Details
0.45 ml of sulfuryl chloride was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
After the temperature of the mixture was increased to 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with 20 ml of water
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Then, 2N aqueous sodium hydroxide solution was added dropwise
WASH
Type
WASH
Details
The reaction mixture was washed twice with 20 ml portions of methylene chloride
ADDITION
Type
ADDITION
Details
the aqueous layer was adjusted to pH 0.5 by dropwise addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 20 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(C(C(=O)O)=NOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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